3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is a chiral organic compound notable for its structural features, which include an amino group, a hydroxyl group, and a substituted phenyl ring containing both bromine and fluorine atoms. The unique arrangement of these functional groups contributes to its potential applications in medicinal chemistry and various other fields.
This compound is synthesized from commercially available starting materials such as 2-bromo-5-fluorobenzene and 3-amino-1-propanol. The synthesis typically involves nucleophilic substitution reactions under specific conditions to achieve the desired product.
3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL falls under the classification of amino alcohols and can be categorized as a pharmaceutical intermediate due to its structural properties that facilitate interactions with biological targets.
The synthesis of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL generally involves the following steps:
For large-scale production, methods may include the use of continuous flow reactors and automated systems to optimize yield and purity while maintaining consistent reaction conditions. The typical yield for laboratory synthesis ranges from moderate to high depending on the optimization of reaction parameters.
The molecular formula of 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL is , with a molecular weight of approximately 248.09 g/mol.
Property | Value |
---|---|
Molecular Formula | C9H11BrFNO |
Molecular Weight | 248.09 g/mol |
IUPAC Name | (3R)-3-amino-3-(2-bromo-5-fluorophenyl)propan-1-ol |
InChI | InChI=1S/C9H11BrFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
SMILES | C1=CC(=C(C=C1F)C@@HN)Br |
The stereochemistry at the chiral center contributes significantly to its biological activity.
3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure for specific applications in drug development and material science.
The mechanism of action for 3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure enables it to selectively bind to specific sites, modulating biological pathways and exerting pharmacological effects.
The compound exhibits typical characteristics of amino alcohols, including solubility in polar solvents due to the presence of hydroxyl and amino groups.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in water and organic solvents |
Stability | Relatively stable under standard laboratory conditions |
These properties are essential for understanding its behavior in various chemical environments.
3-Amino-3-(2-bromo-5-fluorophenyl)propan-1-OL has several scientific uses:
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: